molecular formula C10H8N2O B11916266 1-(1,5-Naphthyridin-4-yl)ethanone

1-(1,5-Naphthyridin-4-yl)ethanone

Cat. No.: B11916266
M. Wt: 172.18 g/mol
InChI Key: BMIIYJKTBRGKOC-UHFFFAOYSA-N
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Description

1-(1,5-Naphthyridin-4-yl)ethanone is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are characterized by their fused pyridine rings, which contribute to their unique chemical properties and biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1,5-Naphthyridin-4-yl)ethanone can be synthesized through various methods. One common approach involves the condensation of 4-chloro-1,5-naphthyridine with acetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to achieve higher yields and purity. This may include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(1,5-Naphthyridin-4-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield alcohol derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: N-alkyl or N-aryl substituted naphthyridines.

Scientific Research Applications

1-(1,5-Naphthyridin-4-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.

    Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(1,5-Naphthyridin-4-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. In the case of receptor antagonists, the compound binds to the receptor, blocking the binding of endogenous ligands and modulating cellular signaling pathways.

Comparison with Similar Compounds

1-(1,5-Naphthyridin-4-yl)ethanone can be compared with other naphthyridine derivatives, such as:

    1,8-Naphthyridine: Known for its antibacterial properties and use in the synthesis of fluoroquinolone antibiotics.

    1,6-Naphthyridine: Utilized in the development of anti-inflammatory agents.

    1,7-Naphthyridine: Studied for its potential as an anticancer agent.

Properties

Molecular Formula

C10H8N2O

Molecular Weight

172.18 g/mol

IUPAC Name

1-(1,5-naphthyridin-4-yl)ethanone

InChI

InChI=1S/C10H8N2O/c1-7(13)8-4-6-11-9-3-2-5-12-10(8)9/h2-6H,1H3

InChI Key

BMIIYJKTBRGKOC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C2C(=NC=C1)C=CC=N2

Origin of Product

United States

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